L-Proline, L-prolyl-L-phenylalanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, L-prolyl-L-phenylalanyl- is a dipeptide composed of L-proline and L-phenylalanine. L-proline is a non-essential amino acid that plays a crucial role in the synthesis of collagen, which is vital for the health of skin, bones, tendons, and connective tissues . L-phenylalanine is an essential amino acid that is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine . The combination of these two amino acids in a dipeptide form can have unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-phenylalanyl- typically involves the coupling of L-proline and L-phenylalanine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to prevent racemization of the amino acids.
Industrial Production Methods
Industrial production of L-Proline, L-prolyl-L-phenylalanyl- can involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. This method allows for the rapid assembly of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-prolyl-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylpyruvic acid under oxidative conditions.
Reduction: The peptide bond can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phenylpyruvic acid and other oxidized derivatives.
Reduction: Corresponding amines and reduced peptides.
Substitution: Substituted peptides with modified side chains.
Scientific Research Applications
L-Proline, L-prolyl-L-phenylalanyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Proline, L-prolyl-L-phenylalanyl- involves its interaction with various molecular targets and pathways:
Collagen Synthesis: L-proline is a key component of collagen, and its presence in the dipeptide can enhance collagen production and stability.
Neurotransmitter Precursor: L-phenylalanine is a precursor to dopamine, norepinephrine, and epinephrine, and its presence in the dipeptide can influence neurotransmitter levels and activity.
Protein Folding: The dipeptide can act as a chaperone, assisting in the proper folding of proteins and preventing aggregation.
Comparison with Similar Compounds
L-Proline, L-prolyl-L-phenylalanyl- can be compared with other similar dipeptides and amino acid derivatives:
L-Proline, L-prolyl-L-valyl-: Another dipeptide with similar properties but different side chain interactions.
L-Proline, L-prolyl-L-tyrosyl-: Contains a hydroxyl group on the phenyl ring, which can influence its reactivity and interactions.
L-Proline, L-prolyl-L-tryptophanyl-: Contains an indole ring, which can affect its binding to proteins and receptors
Properties
CAS No. |
58705-25-2 |
---|---|
Molecular Formula |
C19H25N3O4 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H25N3O4/c23-17(14-8-4-10-20-14)21-15(12-13-6-2-1-3-7-13)18(24)22-11-5-9-16(22)19(25)26/h1-3,6-7,14-16,20H,4-5,8-12H2,(H,21,23)(H,25,26)/t14-,15-,16-/m0/s1 |
InChI Key |
ZVEQWRWMRFIVSD-JYJNAYRXSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.